molecular formula C19H17F2N3O4S B4353351 7-(1,3-benzodioxol-5-yl)-5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

7-(1,3-benzodioxol-5-yl)-5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B4353351
M. Wt: 421.4 g/mol
InChI Key: PRJNGUFITYLBAW-UHFFFAOYSA-N
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Description

“7-(1,3-benzodioxol-5-yl)-5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one” is a complex organic compound that features a pyrido[2,3-d]pyrimidin-4(1H)-one core structure. This compound is characterized by the presence of multiple functional groups, including a benzodioxole moiety, a difluoromethyl group, a mercapto group, and a methoxypropyl side chain. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(1,3-benzodioxol-5-yl)-5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one” typically involves multi-step organic synthesis

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

“7-(1,3-benzodioxol-5-yl)-5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one” can undergo various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The methoxypropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., alkyl halides, aryl halides). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the mercapto group may yield sulfoxides or sulfones, while substitution of the methoxypropyl group may result in various alkyl or aryl derivatives.

Scientific Research Applications

Chemistry

In chemistry, “7-(1,3-benzodioxol-5-yl)-5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biology, this compound may be studied for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties. Researchers may investigate its effects on various biological pathways and its potential as a therapeutic agent.

Medicine

In medicine, “this compound” could be explored for its potential as a drug candidate. Its interactions with biological targets, pharmacokinetics, and pharmacodynamics would be key areas of research.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers, coatings, or electronic devices. Its unique chemical properties could be leveraged to create materials with specific functionalities.

Mechanism of Action

The mechanism of action of “7-(1,3-benzodioxol-5-yl)-5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one” would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “7-(1,3-benzodioxol-5-yl)-5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one” may include other pyrido[2,3-d]pyrimidin-4(1H)-one derivatives with different substituents. Examples include:

  • 7-(1,3-benzodioxol-5-yl)-5-methyl-2-mercapto-1-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-4(1H)-one
  • 7-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)-2-mercapto-1-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and its potential biological activities. The presence of the difluoromethyl group, in particular, may impart unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

7-(1,3-benzodioxol-5-yl)-5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O4S/c1-26-6-2-5-24-17-15(18(25)23-19(24)29)11(16(20)21)8-12(22-17)10-3-4-13-14(7-10)28-9-27-13/h3-4,7-8,16H,2,5-6,9H2,1H3,(H,23,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJNGUFITYLBAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C2=C(C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(F)F)C(=O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(1,3-benzodioxol-5-yl)-5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 2
7-(1,3-benzodioxol-5-yl)-5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 3
Reactant of Route 3
7-(1,3-benzodioxol-5-yl)-5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 4
Reactant of Route 4
7-(1,3-benzodioxol-5-yl)-5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 5
Reactant of Route 5
7-(1,3-benzodioxol-5-yl)-5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 6
Reactant of Route 6
7-(1,3-benzodioxol-5-yl)-5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

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